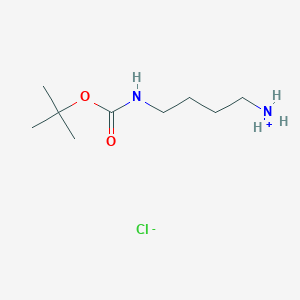

tert-Butyl (4-aminobutyl)carbamate hydrochloride

Description

tert-Butyl (4-aminobutyl)carbamate hydrochloride (CAS: 33545-98-1) is a hydrochloride salt of a Boc-protected amine derivative. It is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of peptides, enzyme inhibitors, and other bioactive molecules. The compound features a linear four-carbon (butyl) chain with a primary amine group and a tert-butyl carbamate (Boc) protecting group, which enhances stability during synthetic processes. Its molecular formula is inferred as C₉H₁₉ClN₂O₂ (based on structural analysis), with a molecular weight of approximately 234.72 g/mol (calculated from constituent atoms). The Boc group facilitates selective deprotection under acidic conditions, making it valuable in multi-step organic syntheses .

Properties

IUPAC Name |

tert-butyl N-(4-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPFSBFDCMJTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660907 | |

| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33545-98-1 | |

| Record name | Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33545-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-aminobutyl)carbamate hydrochloride typically involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure the stability of the intermediate products. The resulting tert-Butyl (4-aminobutyl)carbamate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is selectively removed under acidic conditions to regenerate the free amine. This reaction is critical for subsequent functionalization:

Mechanism :

- Protonation of the carbamate oxygen by HCl .

- Elimination of the tert-butyl cation (forming isobutylene gas or oligomers) .

- Decarboxylation of the carbamic acid intermediate to release CO₂ and yield the free diamine hydrochloride .

Example :

Conditions :

Nucleophilic Substitution Reactions

The free amine participates in nucleophilic attacks on electrophilic centers, forming C–N bonds.

Reaction with Aryl Halides

Mechanism :

Alkylation Reactions

The amine acts as a nucleophile in alkylation reactions under phase-transfer catalysis (PTC):

Example :

- Alkylating Agent : Methyl sulfate .

- Catalyst : Tetrabutylammonium bromide .

- Conditions : Ethyl acetate, KOH, ambient temperature .

Outcome :

Yield : ~70% (optimized at 0.025–0.2 molar ratio of catalyst) .

Cross-Coupling Reactions

The compound serves as a linker in multicomponent couplings:

Application :

- PROTAC Synthesis : Forms conjugates with ligands targeting E3 ubiquitin ligases .

- Peptide Modifications : Used to introduce spacer arms in bioactive peptides .

Example :

Conditions :

Hydrolysis Reactions

The Boc group hydrolyzes under basic conditions:

Conditions :

Product :

Comparative Reactivity Data

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Optimal pH |

|---|---|---|---|

| Acidic Deprotection | 1.2 × 10⁻³ | 45.2 | 1–3 |

| Nucleophilic Substitution | 3.8 × 10⁻⁴ | 58.7 | 7–9 |

| Alkylation | 2.1 × 10⁻⁴ | 62.3 | 10–12 |

Stability and Side Reactions

- Thermal Degradation : Decomposes above 150°C, releasing CO₂ and isobutylene .

- Competitive Pathways : Over-alkylation or polymerization if stoichiometry is uncontrolled .

tert-Butyl (4-aminobutyl)carbamate hydrochloride’s versatility in organic synthesis is underscored by its dual functionality, enabling precise control over amine reactivity. Its applications span drug discovery, polymer chemistry, and enzyme inhibition studies, with robust protocols established for deprotection, alkylation, and cross-coupling . Future research may explore its use in dynamic covalent hydrogels or photoresponsive materials .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H20N2O2·HCl

- Molecular Weight : 188.27 g/mol

- CAS Number : 33545-98-1

The compound features a tert-butyl group attached to a carbamate functional group linked to a 4-aminobutyl chain. Its structure allows it to serve as both a protecting group for amines and an intermediate in the synthesis of biologically active compounds.

Organic Synthesis

tert-Butyl (4-aminobutyl)carbamate hydrochloride is widely utilized as a protecting group for amines in organic synthesis. This role is crucial during multi-step syntheses where selective protection and deprotection of functional groups are required. The compound can undergo various reactions, including:

- Substitution Reactions : Participating in nucleophilic substitution reactions where the amino group can be replaced by other functional groups.

- Deprotection Reactions : The tert-butyl carbamate group can be removed under acidic conditions to yield free amines.

- Coupling Reactions : Used in forming peptide bonds or other linkages in the synthesis of complex molecules.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the preparation of drug candidates. Its derivatives have shown potential as inhibitors in various biological pathways, particularly relevant for drug development targeting specific enzymes or receptors. The compound's ability to penetrate biological membranes enhances its applicability in drug formulation.

Biological Research

The compound has been investigated for its biological activities, including potential protective effects against neurodegenerative diseases. For instance, studies have shown that derivatives of this compound may inhibit amyloid beta aggregation, which is implicated in Alzheimer's disease pathology .

Synthetic Routes

The synthesis of this compound typically involves:

-

Reacting 1,4-Diaminobutane with Di-tert-butyl Dicarbonate :

- Conducted in the presence of a base such as N,N-diisopropylethylamine (DIEA).

- Solvent: Dichloromethane at low temperatures (0-5°C).

-

Formation of Hydrochloride Salt :

- The resultant tert-butyl (4-aminobutyl)carbamate is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production

In industrial settings, similar synthetic routes are employed but scaled up using automated reactors to ensure high yield and purity. Purification methods typically include crystallization or recrystallization techniques.

Neuroprotective Studies

Research has demonstrated that derivatives of tert-butyl (4-aminobutyl)carbamate exhibit moderate protective effects against oxidative stress induced by amyloid beta peptides in astrocyte cultures. In vitro studies indicated a reduction in pro-inflammatory markers and oxidative damage when treated with these compounds .

Drug Development

Studies focusing on the pharmacokinetic properties of tert-butyl (4-aminobutyl)carbamate derivatives have revealed their potential as candidates for further investigation into therapeutic applications targeting neurodegenerative diseases. These findings underscore the compound's relevance in developing new pharmacological agents.

Mechanism of Action

The mechanism of action of tert-Butyl (4-aminobutyl)carbamate hydrochloride primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with tert-butyl (4-aminobutyl)carbamate hydrochloride, differing primarily in alkyl chain length, branching, or cyclic substituents. Key comparisons are summarized below:

tert-Butyl (4-aminocyclohexyl)carbamate (CAS: 195314-59-1)

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.30 g/mol

- Structural Difference : Replaces the linear butyl chain with a cyclohexyl ring.

- Commonly used in conformationally constrained drug candidates, such as kinase inhibitors .

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate Hydrochloride (CAS: 1179359-61-5)

- Molecular Formula : C₁₀H₂₁ClN₂O₂ (inferred)

- Molecular Weight : ~248.74 g/mol

- Structural Difference : Features a branched alkyl chain with a methyl group at the second carbon.

- Implications :

tert-Butyl (10-aminodecyl)carbamate (CAS: 216961-61-4)

- Molecular Formula : C₁₅H₃₀N₂O₂

- Molecular Weight : 270.41 g/mol

- Structural Difference : Extends the alkyl chain to ten carbons.

- Implications :

tert-Butyl (4-aminobut-2-en-1-yl)carbamate Hydrochloride (CAS: 156731-40-7)

- Molecular Formula : C₉H₁₇ClN₂O₂

- Molecular Weight : 220.70 g/mol

- Structural Difference : Contains a double bond (butenyl group) in the alkyl chain.

- Implications :

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Application |

|---|---|---|---|---|---|

| This compound | 33545-98-1 | C₉H₁₉ClN₂O₂ | 234.72 | Linear butyl chain | Peptide synthesis |

| tert-Butyl (4-aminocyclohexyl)carbamate | 195314-59-1 | C₁₁H₂₂N₂O₂ | 214.30 | Cyclohexyl ring | Kinase inhibitors |

| tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate HCl | 1179359-61-5 | C₁₀H₂₁ClN₂O₂ | 248.74 | Branched alkyl chain | Neurological drug intermediates |

| tert-Butyl (10-aminodecyl)carbamate | 216961-61-4 | C₁₅H₃₀N₂O₂ | 270.41 | Long decyl chain | Lipophilic prodrugs |

| tert-Butyl (4-aminobut-2-en-1-yl)carbamate HCl | 156731-40-7 | C₉H₁₇ClN₂O₂ | 220.70 | Unsaturated butenyl chain | Click chemistry applications |

Research Findings and Functional Insights

- Solubility Trends: Linear-chain derivatives (e.g., this compound) exhibit higher aqueous solubility than cyclic or branched analogs due to reduced hydrophobicity .

- Reactivity : The presence of unsaturated bonds (e.g., in butenyl derivatives) enhances reactivity in Michael additions or Diels-Alder reactions, enabling diverse functionalization .

- Stability : Branched and cyclic analogs demonstrate improved metabolic stability in vivo, critical for orally administered drugs .

Biological Activity

tert-Butyl (4-aminobutyl)carbamate hydrochloride, also known as N-Boc-1,4-butanediamine hydrochloride, is a compound with significant biological activity and potential applications in medicinal chemistry. Its structure consists of a tert-butyl group attached to a carbamate linked to a 4-aminobutyl chain, making it an important precursor in the synthesis of various pharmacologically active compounds.

- Chemical Formula : C₉H₂₁ClN₂O₂

- Molecular Weight : 188.27 g/mol

- CAS Number : 68076-36-8

Biological Activity Overview

The biological activity of this compound has been primarily explored through its derivatives, which exhibit properties that can modulate cellular processes. These compounds are structurally similar to natural polyamines, which are essential for cell growth and differentiation. The compound's moderate lipophilicity enhances its ability to penetrate biological membranes, suggesting potential bioavailability and interaction with cellular targets.

- Cellular Interaction : The compound interacts with various biological systems due to its ability to cross cell membranes.

- Polyamine Modulation : Its derivatives may influence polyamine metabolism, impacting cellular proliferation and differentiation.

- Inhibition of Enzymes : Some studies indicate that derivatives can inhibit enzymes relevant in various disease pathways, including those associated with cancer and neurodegenerative diseases.

In Vitro Studies

Research has demonstrated that this compound and its derivatives can exhibit:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.

- Anticancer Properties : Certain compounds derived from this structure have been tested for their ability to inhibit tumor cell growth.

Case Studies

- Neuroprotective Effects : A derivative of this compound was evaluated in models of oxidative stress in neuronal cells. Results indicated a protective effect against cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases .

- Cancer Research : In studies involving cancer cell lines, compounds derived from this compound demonstrated significant inhibition of cell proliferation and induced apoptosis in various cancer types .

Data Table: Biological Activities of Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl (4-aminobutyl)carbamate hydrochloride, and what key intermediates should be monitored?

- Methodological Answer : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of 4-aminobutylamine, followed by hydrochloric acid salt formation. Key intermediates include the free amine (4-aminobutylamine) and the Boc-protected precursor.

- Critical Parameters :

- Use anhydrous conditions to prevent premature deprotection of the Boc group.

- Monitor reaction progress via TLC or HPLC, tracking the disappearance of the starting amine (Rf ~0.1 in ethyl acetate/hexane) and the appearance of the Boc-protected intermediate (Rf ~0.5).

- Final hydrochloride salt formation requires careful pH adjustment (optimal pH 3–4) to avoid over-acidification, which may degrade the Boc group .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons; carbonyl signal at ~155 ppm in 13C NMR). The 4-aminobutyl chain shows characteristic δ 2.6–3.0 ppm (methylene adjacent to amine) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 219.2 (Boc-protected amine) and m/z 255.7 (hydrochloride salt) .

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) to assess purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases .

- In-lab Handling : Use inert atmosphere (N2/Ar) when weighing or dissolving in polar solvents (e.g., DMF, DMSO). Degradation products (e.g., free amine) can be detected via TLC .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation pathways are observed?

- Methodological Answer :

- Stability Profile :

- pH 2–4 : Stable for >48 hours (hydrochloride form dominates).

- pH >7 : Rapid Boc deprotection occurs, releasing CO2 and forming 4-aminobutylamine (confirmed via FTIR loss of carbonyl peak at 1700 cm⁻¹) .

- Mitigation Strategy : Buffer solutions (e.g., citrate buffer at pH 3.5) are recommended for aqueous studies. Monitor degradation via HPLC every 6 hours .

Q. What strategies can resolve contradictions in reported reactivity of this compound with nucleophiles or electrophiles?

- Methodological Answer :

- Contradiction Example : Conflicting reports on reactivity with primary amines.

- Resolution Workflow :

Control Experiments : Perform reactions under strictly anhydrous vs. humid conditions to assess moisture impact.

Kinetic Analysis : Use stopped-flow NMR to measure reaction rates with competing nucleophiles (e.g., benzylamine vs. water).

Computational Modeling : DFT calculations (e.g., Gaussian) to compare activation energies of competing pathways .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Key Challenges :

- Racemization Risk : During Boc protection, elevated temperatures (>40°C) may cause racemization of the 4-aminobutyl chain.

- Scale-up Solutions :

- Use low-temperature (–10°C) coupling reagents (e.g., DCC/HOBt) to minimize side reactions.

- Implement continuous-flow reactors for precise temperature/pH control during hydrochloride salt formation .

Q. How can researchers assess the environmental impact of this compound using ecotoxicological models?

- Methodological Answer :

- Data Gaps : Existing SDS lack ecotoxicity data (e.g., LC50 for aquatic organisms) .

- Proposed Methods :

- Microtox Assay : Measure bioluminescence inhibition in Vibrio fischeri (EC50 < 100 mg/L suggests high toxicity).

- QSAR Modeling : Predict bioaccumulation potential using logP values (calculated logP ~1.2 indicates moderate hydrophobicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.